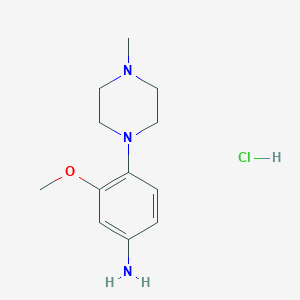
5-Bromo-2-fluoroisonicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-fluoroisonicotinamide is a chemical compound that belongs to the class of halogenated nicotinamides It is characterized by the presence of bromine and fluorine atoms attached to the isonicotinamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-fluoroisonicotinamide typically involves halogenation reactions. One common method is the bromination of 2-fluoroisonicotinamide using brominating agents such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is usually carried out in an organic solvent like acetonitrile at elevated temperatures to ensure complete bromination.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a multi-step process. This involves the initial synthesis of 2-fluoroisonicotinamide followed by bromination. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-fluoroisonicotinamide undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like toluene or ethanol.
Major Products Formed
The major products formed from these reactions include various substituted nicotinamides, biaryl compounds, and other halogenated derivatives.
Scientific Research Applications
5-Bromo-2-fluoroisonicotinamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-cancer and anti-inflammatory drugs.
Material Science: The compound is utilized in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular processes.
Industrial Applications: It is employed in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 5-Bromo-2-fluoroisonicotinamide involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors involved in disease pathways. The presence of halogen atoms enhances its binding affinity and specificity towards these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-fluoropyridine: Similar in structure but lacks the amide group.
5-Bromo-2-fluoropyrimidine: Contains a pyrimidine ring instead of a pyridine ring.
5-Bromo-4-fluoro-2-methylaniline: Has a different substitution pattern and functional groups.
Uniqueness
5-Bromo-2-fluoroisonicotinamide is unique due to the presence of both bromine and fluorine atoms on the isonicotinamide core. This dual halogenation imparts distinct chemical properties, such as increased reactivity and potential for forming diverse derivatives. Its specific structure makes it a valuable compound for targeted applications in medicinal chemistry and material science.
Properties
Molecular Formula |
C6H4BrFN2O |
|---|---|
Molecular Weight |
219.01 g/mol |
IUPAC Name |
5-bromo-2-fluoropyridine-4-carboxamide |
InChI |
InChI=1S/C6H4BrFN2O/c7-4-2-10-5(8)1-3(4)6(9)11/h1-2H,(H2,9,11) |
InChI Key |
BHBZYCAOFGUEPA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CN=C1F)Br)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl 3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidine-1-carboxylate](/img/structure/B13665946.png)
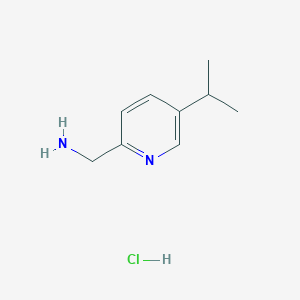
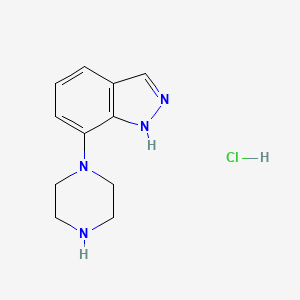
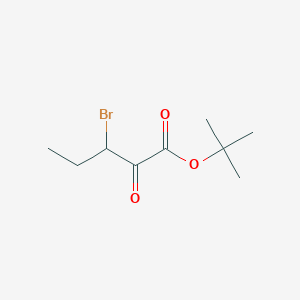
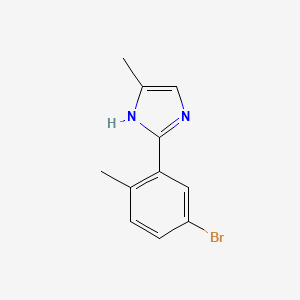

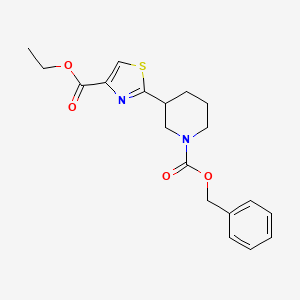
![1-[4-(Benzyloxy)benzyl]azetidine](/img/structure/B13666009.png)

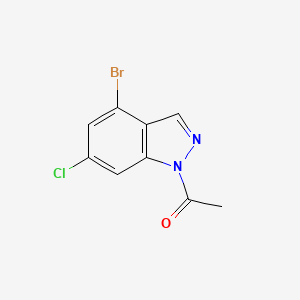

![13-Benzyl-7,10-dioxa-3-azadispiro[4.0.46.45]tetradecan-4-one](/img/structure/B13666035.png)
